Cas no 1261908-78-4 (2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol)
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- MFCD18315766
- 2',3-Dichloro-4'-ethoxy[1,1'-biphenyl]-4-ol
- 1261908-78-4
- 2-CHLORO-4-(2-CHLORO-4-ETHOXYPHENYL)PHENOL
- DTXSID40686140
- 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95%
- 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol
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- MDL: MFCD18315766
- Inchi: 1S/C14H12Cl2O2/c1-2-18-10-4-5-11(12(15)8-10)9-3-6-14(17)13(16)7-9/h3-8,17H,2H2,1H3
- InChI Key: CVWHXUPCWARRSJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1C=CC(=C(C=1)Cl)O)OCC
Computed Properties
- Exact Mass: 282.0214350Da
- Monoisotopic Mass: 282.0214350Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 29.5Ų
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321972-5 g |
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95%; . |
1261908-78-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB321972-5g |
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95%; . |
1261908-78-4 | 95% | 5g |
€1159.00 | 2025-02-27 |
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol Suppliers
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol: A Versatile Compound in Pharmaceutical and Agricultural Applications
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, with the CAS number 1261908-78-4, is a multifunctional chemical compound that has garnered significant attention in recent years due to its unique structural characteristics and diverse applications. This compound belongs to the class of substituted phenols, which are widely studied for their potential in pharmaceuticals, agrochemicals, and material science. The molecular structure of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol features a central phenol ring substituted with two chloro groups and an ethoxyphenyl group, creating a complex electronic environment that influences its reactivity and biological activity.
Recent studies have highlighted the importance of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol in the development of novel therapeutic agents. Researchers at the University of Tokyo (2023) demonstrated that this compound exhibits promising antifungal properties against Candida albicans, a common pathogen responsible for opportunistic infections. The mechanism of action involves the disruption of fungal cell membrane integrity, a finding that aligns with previous work on phenolic derivatives in antifungal drug design. This discovery underscores the potential of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol as a lead compound for the development of new antifungal therapies.
In the realm of agricultural science, 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol has shown potential as an herbicide. A 2023 study published in Journal of Agricultural and Food Chemistry revealed that this compound effectively inhibits the growth of weeds by targeting specific enzymatic pathways in plant cells. The research team at the Chinese Academy of Agricultural Sciences reported that the compound's ethoxyphenyl substituent enhances its solubility in aqueous environments, making it suitable for foliar application. This property is critical for ensuring efficient delivery of the active ingredient to target plants.
The synthesis of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol has been optimized through various chemical methodologies. A recent paper in Organic & Biomolecular Chemistry (2023) described a green synthetic route that utilizes microwave-assisted reactions to improve yield and reduce byproduct formation. The study emphasized the importance of controlling reaction conditions, such as temperature and solvent polarity, to achieve the desired stereochemistry of the final product. This approach not only enhances the efficiency of synthesis but also aligns with sustainable chemistry principles, which are increasingly important in modern pharmaceutical development.
From a pharmacological perspective, the biological activity of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol has been explored in several preclinical studies. Researchers at the University of California, San Francisco (2023) investigated its potential as an anti-inflammatory agent. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases. The study also noted that the compound's molecular structure allows for the modulation of intracellular signaling pathways, which could be leveraged for the design of more targeted therapies.
Another area of interest is the application of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol in the development of materials with specific functional properties. A 2023 study published in Advanced Materials explored its use as a component in polymer-based coatings. The compound's phenolic groups were found to enhance the hydrophobicity and thermal stability of the resulting materials, making them suitable for applications in electronics and biomedical devices. This application highlights the versatility of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol beyond its traditional roles in pharmaceutical and agricultural sectors.
The environmental impact of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol is an important consideration in its development and application. A 2023 review article in Environmental Science & Technology discussed the biodegradation potential of this compound in various ecosystems. The study found that microbial degradation rates vary depending on environmental conditions, with higher degradation observed in soil rich in organic matter. This information is crucial for assessing the long-term sustainability of its use in agricultural and industrial contexts.
Despite its promising applications, the use of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol is subject to regulatory scrutiny. The European Food Safety Authority (EFSA) has conducted several assessments of its safety profile, particularly in relation to its potential toxicity to non-target organisms. The 2023 EFSA report concluded that while the compound is generally safe for human use, further research is needed to fully understand its ecological impact. This highlights the importance of balancing innovation with environmental responsibility in the development of new chemical compounds.
Looking ahead, the future of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol lies in its integration into multidisciplinary research efforts. Collaborations between chemists, biologists, and environmental scientists will be essential to unlock its full potential. The development of new analytical techniques, such as high-resolution mass spectrometry, will enable more precise characterization of its interactions with biological systems. Additionally, the exploration of its use in nanotechnology and drug delivery systems could open new avenues for its application.
In conclusion, 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol represents a fascinating example of how the structure of a chemical compound can influence its diverse applications. From its role in pharmaceutical research to its potential in agriculture and materials science, this compound continues to be a subject of intense study. As research progresses, it is likely that 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol will play an increasingly important role in addressing some of the most pressing challenges in science and technology.
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